3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Compounds structurally related to "3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their antiviral activity. For instance, pyrazolo[3,4-d]pyrimidine analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Fluorescent Probes
The structure has also facilitated the synthesis of fluorescent probes. A study detailed the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating functional fluorophores with applications in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Antitumor and Antimicrobial Activities
Another research avenue explores the synthesis of pyrazole and pyrimidine derivatives from enaminonitriles, showing significant in vitro antitumor activity against specific cell lines and exhibiting antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Phosphodiesterase Inhibitors
Furthermore, derivatives of this compound have been investigated as phosphodiesterase 1 (PDE1) inhibitors, showing potential for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A clinical candidate, identified for its picomolar inhibitory potency for PDE1 and excellent selectivity, is in Phase I clinical development (Li et al., 2016).
Selective Human A3 Adenosine Receptor Antagonists
Additionally, 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as new human A3 adenosine receptor antagonists, showing high affinity and selectivity towards this receptor subtype. These compounds were effective in counteracting oxaliplatin-induced apoptosis, suggesting a role in neuroprotection (Squarcialupi et al., 2013).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-4-11-14-5-9(6-19(11)16-8)15-12(20)10-7-18(2)17-13(10)21-3/h4-7H,1-3H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIDRILXDBADOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CN(N=C3OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.